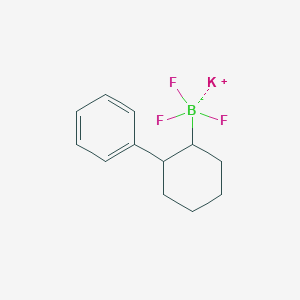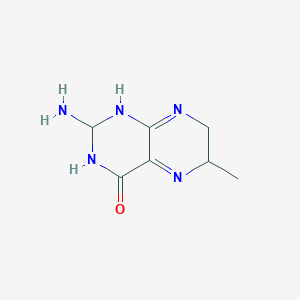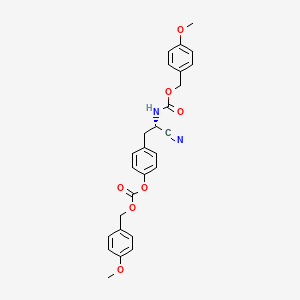![molecular formula C12H10O3S B12063368 2-[3-(Hydroxymethyl)phenyl]thiophene-3-carboxylic acid CAS No. 776312-23-3](/img/structure/B12063368.png)
2-[3-(Hydroxymethyl)phenyl]thiophene-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[3-(Hydroxymethyl)phenyl]thiophene-3-carboxylic acid is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. This compound is characterized by the presence of a hydroxymethyl group attached to the phenyl ring and a carboxylic acid group attached to the thiophene ring. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic electronics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Hydroxymethyl)phenyl]thiophene-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the condensation of 3-(hydroxymethyl)benzaldehyde with thiophene-3-carboxylic acid under acidic conditions. The reaction typically requires a catalyst such as p-toluenesulfonic acid and is carried out in a solvent like toluene at elevated temperatures.
Another approach involves the use of Suzuki-Miyaura coupling, where 3-(hydroxymethyl)phenylboronic acid is coupled with thiophene-3-carboxylic acid using a palladium catalyst and a base such as potassium carbonate in a solvent like dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions to maximize yield and minimize by-products. The choice of catalysts, solvents, and purification techniques is crucial in ensuring the efficiency and cost-effectiveness of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-[3-(Hydroxymethyl)phenyl]thiophene-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid group.
Reduction: The carboxylic acid group can be reduced to form an alcohol or an aldehyde.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products
Oxidation: 2-[3-(Carboxyphenyl)]thiophene-3-carboxylic acid.
Reduction: 2-[3-(Hydroxymethyl)phenyl]thiophene-3-alcohol or 2-[3-(Hydroxymethyl)phenyl]thiophene-3-aldehyde.
Substitution: Various substituted thiophene derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
2-[3-(Hydroxymethyl)phenyl]thiophene-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the development of organic semiconductors, light-emitting diodes, and other electronic devices.
Mécanisme D'action
The mechanism of action of 2-[3-(Hydroxymethyl)phenyl]thiophene-3-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or DNA. The hydroxymethyl and carboxylic acid groups can form hydrogen bonds and other interactions with target molecules, influencing their activity and function.
Comparaison Avec Des Composés Similaires
2-[3-(Hydroxymethyl)phenyl]thiophene-3-carboxylic acid can be compared with other thiophene derivatives such as:
2-[3-(Methoxyphenyl)]thiophene-3-carboxylic acid: Similar structure but with a methoxy group instead of a hydroxymethyl group.
2-[3-(Aminophenyl)]thiophene-3-carboxylic acid: Contains an amino group instead of a hydroxymethyl group.
2-[3-(Chlorophenyl)]thiophene-3-carboxylic acid: Contains a chlorine atom instead of a hydroxymethyl group.
The uniqueness of this compound lies in the presence of the hydroxymethyl group, which can participate in specific interactions and reactions that other similar compounds may not.
Propriétés
Numéro CAS |
776312-23-3 |
|---|---|
Formule moléculaire |
C12H10O3S |
Poids moléculaire |
234.27 g/mol |
Nom IUPAC |
2-[3-(hydroxymethyl)phenyl]thiophene-3-carboxylic acid |
InChI |
InChI=1S/C12H10O3S/c13-7-8-2-1-3-9(6-8)11-10(12(14)15)4-5-16-11/h1-6,13H,7H2,(H,14,15) |
Clé InChI |
GTGHWLDTWBPTSR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)C2=C(C=CS2)C(=O)O)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(3S,5S,9R,10S,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-5-methylidene-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B12063300.png)





![Ferrocene, 1-[1-[bis(1,1-dimethylethyl)phosphino]ethyl]-2-[bis(4-methoxy-3,5-dimethylphenyl)phosphino]-, [S-(R*,S*)]-(9CI)](/img/structure/B12063326.png)




